Aerobactin

Catalog No.
S517357
CAS No.
26198-65-2
M.F
C22H36N4O13
M. Wt
564.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aerobactin

CAS Number

26198-65-2

Product Name

Aerobactin

IUPAC Name

4-[[(1S)-5-[acetyl(hydroxy)amino]-1-carboxypentyl]amino]-2-[2-[[(1S)-5-[acetyl(hydroxy)amino]-1-carboxypentyl]amino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid

Molecular Formula

C22H36N4O13

Molecular Weight

564.5 g/mol

InChI

InChI=1S/C22H36N4O13/c1-13(27)25(38)9-5-3-7-15(19(31)32)23-17(29)11-22(37,21(35)36)12-18(30)24-16(20(33)34)8-4-6-10-26(39)14(2)28/h15-16,37-39H,3-12H2,1-2H3,(H,23,29)(H,24,30)(H,31,32)(H,33,34)(H,35,36)/t15-,16-/m0/s1

InChI Key

KDHHWXGBNUCREU-HOTGVXAUSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

aerobactin, ferric-aerobactin

Canonical SMILES

CC(=O)N(CCCCC(C(=O)O)NC(=O)CC(CC(=O)NC(CCCCN(C(=O)C)O)C(=O)O)(C(=O)O)O)O

Isomeric SMILES

CC(=O)N(CCCC[C@@H](C(=O)O)NC(=O)CC(CC(=O)N[C@@H](CCCCN(C(=O)C)O)C(=O)O)(C(=O)O)O)O

The exact mass of the compound Aerobactin is 564.2279 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. It belongs to the ontological category of L-lysine derivative in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Aerobactin (CAS 26198-65-2) is a specialized citrate-hydroxamate siderophore natively produced by pathogenic enteric bacteria, including hypervirulent Klebsiella pneumoniae (hvKP) and extraintestinal Escherichia coli [1]. While it possesses a moderate absolute ferric iron formation constant (Kf ≈ 10^23) compared to other siderophore classes, aerobactin is defined by its exceptional aqueous solubility, stability at physiological pH, and rapid secretion-recycling kinetics [2]. In procurement and material selection, it serves as a critical biochemical precursor and analytical probe, specifically utilized for its ability to selectively target the TonB-dependent IutA outer membrane receptor and evade host innate immune sequestration mechanisms [3].

Generic substitution with more common or higher-affinity siderophores fundamentally compromises assay integrity and targeted drug design [1]. Substituting with enterobactin, a ubiquitous catecholate siderophore with a vastly higher iron affinity (Kf ≈ 10^49), introduces severe hydrophobicity and membrane-partitioning artifacts, while also rendering the assay susceptible to neutralization by host lipocalin-2 (siderocalin) [2]. Conversely, substituting with deferoxamine (DFO)—a widely available commercial hydroxamate—fails in receptor-specific applications because DFO utilizes the Fhu transport pathway rather than the IutA receptor [3]. Consequently, aerobactin cannot be substituted when mapping IutA-dependent virulence pathways, designing targeted siderophore-antibiotic conjugates (SACs) for hvKP, or conducting transferrin-competition assays in human serum [REFS-1, REFS-3].

Superior Transferrin Iron Removal Kinetics

Despite having a lower absolute iron formation constant (Kf = 10^23) than the catecholate siderophore enterobactin (Kf = 10^49), aerobactin exhibits a significantly higher kinetic rate of iron removal from host transferrin [1]. This kinetic advantage allows aerobactin to outcompete higher-affinity chelators in dynamic, protein-rich physiological environments.

Evidence DimensionRate of ferric iron removal from transferrin
Target Compound DataHigh kinetic transfer rate in serum/ascites fluid models
Comparator Or BaselineEnterobactin (slower transfer rate despite higher absolute affinity)
Quantified DifferenceAerobactin achieves a faster kinetic iron acquisition from transferrin than enterobactin in dynamic serum models.
ConditionsIn vitro transferrin competition assays and human ascites fluid models

This kinetic advantage makes aerobactin the mandatory choice for modeling iron acquisition in serum, ascites fluid, or transferrin-rich in vitro environments where equilibrium constants do not predict performance.

Immune Evasion via Siderocalin (Lipocalin-2) Resistance

Enterobactin is rapidly neutralized by the host innate immune protein siderocalin (lipocalin-2) with sub-nanomolar affinity (Kd ≈ 0.4 nM), effectively shutting down its utility in unmodified in vivo models [1]. In contrast, aerobactin structurally evades siderocalin binding, maintaining its iron-scavenging functionality in the presence of host immune responses[1].

Evidence DimensionSiderocalin (Lipocalin-2) binding affinity
Target Compound DataEvades binding (functional in vivo)
Comparator Or BaselineEnterobactin (Kd ≈ 0.4 nM)
Quantified DifferenceAerobactin completely evades the sub-nanomolar sequestration experienced by enterobactin.
ConditionsSerum-containing in vitro assays and in vivo mammalian infection models

Procurement of aerobactin is essential for in vivo efficacy models and serum-based assays where host proteins would otherwise sequester and inactivate standard catecholate siderophores.

Aqueous Solubility and Membrane Partitioning Profile

Enterobactin is highly hydrophobic, partitioning strongly into lipid membranes and requiring enzymatic tailoring (e.g., IroB/IroE) for optimal diffusion and function[1]. Aerobactin, conversely, is highly water-soluble and functions efficiently in aqueous media without the need for host-specific enzymatic modification or complex formulation [1].

Evidence DimensionAqueous solubility and membrane partitioning
Target Compound DataHigh aqueous solubility, low membrane retention
Comparator Or BaselineEnterobactin (highly hydrophobic, high membrane partitioning)
Quantified DifferenceAerobactin avoids the membrane sequestration that limits enterobactin's diffusion in unmodified aqueous systems.
ConditionsAqueous in vitro assays lacking bacterial tailoring esterases

Aerobactin ensures high reproducibility and processability in aqueous in vitro assays without the need for complex lipid formulations or co-expression of tailoring enzymes.

Receptor-Specific Targeting for Siderophore-Antibiotic Conjugates (SACs)

Aerobactin selectively binds the IutA outer membrane receptor, which is critical for targeting hypervirulent bacterial strains[1]. The commercial standard deferoxamine (DFO), despite its high affinity (Kf = 10^30.6), targets the alternative FhuD/FhuB transport system, rendering it ineffective as a targeting vector for IutA-specific conjugate development [2].

Evidence DimensionOuter membrane receptor specificity
Target Compound DataIutA receptor specific
Comparator Or BaselineDeferoxamine (FhuD/FhuB pathway specific)
Quantified DifferenceAbsolute divergence in transport pathway utilization.
ConditionsSiderophore-antibiotic conjugate (SAC) uptake assays in Gram-negative bacteria

For developers of 'Trojan horse' antimicrobials targeting hypervirulent K. pneumoniae, aerobactin is the required precursor to ensure specific IutA-mediated cellular entry.

Siderophore-Antibiotic Conjugate (SAC) Synthesis

Aerobactin serves as a highly specific precursor for linking beta-lactams or other antimicrobials to target IutA-expressing multidrug-resistant pathogens, successfully bypassing porin-mediated resistance mechanisms [1].

Serum and Ascites Fluid Competition Assays

Utilized as the benchmark chelator in transferrin-rich media, where its superior iron-removal kinetics outperform higher-affinity catecholates like enterobactin, making it ideal for physiological modeling [2].

IutA Receptor Binding and Inhibition Screens

Employed as the native competitive ligand in high-throughput screening assays designed to identify novel small-molecule inhibitors of the IutA transport pathway in hypervirulent strains [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-3.1

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

8

Exact Mass

564.22788722 Da

Monoisotopic Mass

564.22788722 Da

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MeSH Pharmacological Classification

Siderophores

Other CAS

26198-65-2

Wikipedia

Aerobactin

Dates

Last modified: 02-18-2024
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4: Thode SK, Rojek E, Kozlowski M, Ahmad R, Haugen P. Distribution of siderophore gene systems on a Vibrionaceae phylogeny: Database searches, phylogenetic analyses and evolutionary perspectives. PLoS One. 2018 Feb 14;13(2):e0191860. doi: 10.1371/journal.pone.0191860. eCollection 2018. PubMed PMID: 29444108; PubMed Central PMCID: PMC5812596.
5: Shankar C, Veeraraghavan B, Nabarro LEB, Ravi R, Ragupathi NKD, Rupali P. Whole genome analysis of hypervirulent Klebsiella pneumoniae isolates from community and hospital acquired bloodstream infection. BMC Microbiol. 2018 Jan 8;18(1):6. doi: 10.1186/s12866-017-1148-6. PubMed PMID: 29433440; PubMed Central PMCID: PMC5809863.
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12: Kuş H, Arslan U, Türk Dağı H, Fındık D. [Investigation of various virulence factors of Klebsiella pneumoniae strains isolated from nosocomial infections]. Mikrobiyol Bul. 2017 Oct;51(4):329-339. doi: 10.5578/mb.59716. Turkish. PubMed PMID: 29153063.
13: Ho YH, Ho SY, Hsu CC, Shie JJ, Wang TA. Utilizing an iron(iii)-chelation masking strategy to prepare mono- and bis-functionalized aerobactin analogues for targeting pathogenic bacteria. Chem Commun (Camb). 2017 Aug 25;53(66):9265-9268. doi: 10.1039/c7cc05197b. Epub 2017 Aug 3. PubMed PMID: 28771269.
14: Khajanchi BK, Hasan NA, Choi SY, Han J, Zhao S, Colwell RR, Cerniglia CE, Foley SL. Comparative genomic analysis and characterization of incompatibility group FIB plasmid encoded virulence factors of Salmonella enterica isolated from food sources. BMC Genomics. 2017 Aug 2;18(1):570. doi: 10.1186/s12864-017-3954-5. PubMed PMID: 28768482; PubMed Central PMCID: PMC5541697.
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